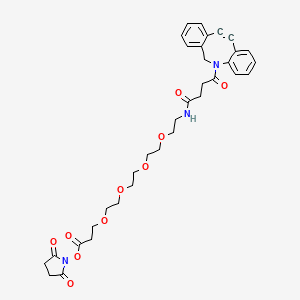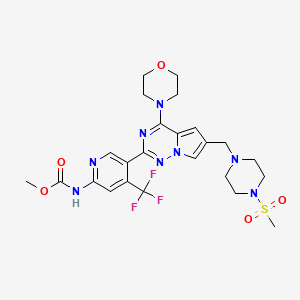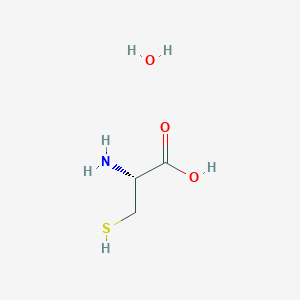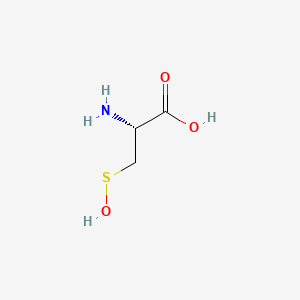
DBCO-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-NHS ester, also known as Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester, is a compound widely used in the field of bioorthogonal chemistry. This compound is particularly valued for its ability to facilitate copper-free click chemistry reactions, which are essential for labeling and conjugating biomolecules without the need for a copper catalyst. The polyethylene glycol (PEG) spacer arm in its structure imparts water solubility and provides a flexible connection that minimizes steric hindrance during ligation to complementary azide-containing molecules .
Mechanism of Action
- Role : The compound forms a covalent bond with these primary amines, allowing for subsequent functionalization or conjugation .
- Resulting Changes : The covalent bond formed between the compound and the target molecule enables further modifications, such as attaching other functional groups or ligands .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
DBCO-PEG4-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary azide-containing molecules .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines to form a covalent bond . This reaction is specific and efficient, occurring at pH 7-9 . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Temporal Effects in Laboratory Settings
It is known that the compound has good cell membrane permeability and can quickly distribute inside and outside cells .
Metabolic Pathways
This compound is involved in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Transport and Distribution
This compound has good cell membrane permeability and can quickly distribute inside and outside cells
Subcellular Localization
Given its role in the synthesis of PROTACs, it is likely to be found wherever these compounds exert their effects, which is typically in the cytoplasm where the ubiquitin-proteasome system is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with a PEG4 linker and N-hydroxysuccinimidyl (NHS) ester. The reaction typically occurs in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so the reaction must be conducted under an inert atmosphere to avoid moisture condensation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and stored under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-NHS ester primarily undergoes substitution reactions, specifically acylation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
pH 7-9, non-amine-containing buffers (e.g., phosphate-buffered saline, HEPES, carbonate/bicarbonate buffer)Solvents: DMSO, DMF
Temperature: 2-37°C
Reaction Time: Typically less than 4 hours, but longer incubation can improve efficiency
Major Products
The major products of the reaction between this compound and primary amines are amide bonds, resulting in the conjugation of DBCO to the target molecule. This conjugation is stable and can be used for further bioorthogonal reactions .
Scientific Research Applications
DBCO-PEG4-NHS ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the PEG spacer arm, which can result in higher steric hindrance during reactions.
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group, which enhances water solubility but may alter the reaction kinetics.
Azido-dPEG4-NHS ester: Contains an azide group instead of DBCO, used for copper-free click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-PEG4-NHS ester is unique due to its combination of the DBCO moiety and the PEG4 spacer arm. This combination provides both high reactivity and water solubility, making it highly efficient for bioorthogonal reactions. The PEG spacer minimizes steric hindrance, allowing for more effective conjugation to target molecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCXYKNJTKJNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)





![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)



